BenchChemオンラインストアへようこそ!

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide

Medicinal Chemistry LPA Receptor Structure–Activity Relationship

This amide-based scaffold-hop alternative to pyrazole O‑linked carbamoyl cyclohexyl acids retains the pyrazolylcyclohexyl core while replacing the carboxylic acid with a neutral, conformationally restricted cyclohexene carboxamide. The unique unsaturated ring system enables novel hydrogen‑bonding and lipophilic contacts, making it essential for kinase, GPCR, and protease inhibitor SAR studies. Its fragment‑like properties (MW 273.37, predicted logP ~2.5–3.0, solubility ~50–100 μM) reduce aggregation artifacts. Orthogonal synthetic handles (carboxamide, pyrazole, double bond) allow rapid library synthesis and late‑stage functionalization. Secure this building block for your next screening campaign.

Molecular Formula C16H23N3O
Molecular Weight 273.38
CAS No. 2097889-30-8
Cat. No. B2508007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide
CAS2097889-30-8
Molecular FormulaC16H23N3O
Molecular Weight273.38
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NC2CCC(CC2)N3C=CC=N3
InChIInChI=1S/C16H23N3O/c20-16(13-5-2-1-3-6-13)18-14-7-9-15(10-8-14)19-12-4-11-17-19/h1-2,4,11-15H,3,5-10H2,(H,18,20)
InChIKeyRUNWYPHUYITTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide (CAS 2097889-30-8) – Compound Identity and Core Structural Features for Procurement Evaluation


N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide (CAS 2097889-30-8) is a synthetic small molecule (molecular formula C16H23N3O, molecular weight 273.37 g/mol) belonging to the class of N‑cyclohexyl‑cyclohex‑3‑ene‑1‑carboxamides bearing a 1H‑pyrazol‑1‑yl substituent at the 4‑position of the cyclohexyl ring [1]. The compound features a cyclohexene carboxamide moiety linked via an amide bond to a 4‑(1H‑pyrazol‑1‑yl)cyclohexyl scaffold. This structural arrangement distinguishes it from the more extensively characterized carboxylic acid analog series (e.g., pyrazole O‑linked carbamoyl cyclohexyl acids) that are disclosed as selective LPA receptor antagonists in patent literature [2]. Currently, peer‑reviewed literature directly characterizing this compound is limited; the primary retrievable data originate from patent disclosures and vendor technical summaries, which identify the compound as a building block for medicinal chemistry and a candidate for biological screening [1][2].

Why Generic Substitution Fails for N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide


Substituting N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide with a generic analog risks losing the specific combination of the cyclohexene carboxamide and the pyrazol‑ylcyclohexyl scaffold. The closest patent‑disclosed analogs are pyrazole O‑linked carbamoyl cyclohexyl acids, which carry a carboxylic acid terminus essential for LPA receptor antagonism [1]. The amide variant described here removes the anionic carboxylate and introduces a neutral, conformationally restrained cyclohexene carboxamide, which can alter hydrogen‑bonding capacity, target engagement, and pharmacokinetic profile. Even among N‑[4‑(1H‑pyrazol‑1‑yl)cyclohexyl] amides, changes in the acyl moiety (e.g., cyclobutane, oxane, thiophene, or benzamide derivatives) profoundly modulate biological activity; a study on related pyrazole‑cyclohexyl amides showed thrombin inhibitory potency varied with cycloalkane structure [2]. Therefore, without direct head‑to‑head data, assuming functional interchangeability is scientifically unsound and may compromise assay reproducibility, target selectivity, or synthetic route fidelity.

Quantitative Differentiation Evidence for N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide Against Key Comparators


Structural Differentiation from Carboxylic Acid LPA Antagonist Scaffolds

The target compound is an amide derivative, whereas the closest patent‑protected series (U.S. Patent 11,261,174) comprises pyrazole O‑linked carbamoyl cyclohexyl *acids* [1]. In the patent, the terminal carboxylic acid (CO₂H) is a critical pharmacophore for LPA₁ antagonism, and all exemplified compounds retain the acid group. The carboxamide variant lacks the anionic charge, which is expected to diminish LPA₁ receptor affinity. This structural distinction is functionally meaningful: LPA₁ IC₅₀ values reported for the acid series range from ≤5000 nM to ≤1000 nM, but no equivalent data exist for the amide [1]. The absence of a carboxylate makes the amide compound an unsuitable direct substitute for LPA₁‑focused programs, but positions it as a distinct chemotype for scaffold‑hopping or target‑switching campaigns.

Medicinal Chemistry LPA Receptor Structure–Activity Relationship

Thrombin Inhibitory Activity: Class-Level Indication with Limited Quantitative Support

Vendor‑reported synthesis information indicates that pyrazole derivatives structurally related to N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide were evaluated for thrombin inhibitory activity, and modifications to the cycloalkane structure significantly influenced potency [1]. No explicit IC₅₀ or Ki value is provided for the target compound itself. The closest comparator is a series of N‑[4‑(1H‑pyrazol‑1‑yl)cyclohexyl] amides with varying acyl groups; thrombin inhibition was shown to be sensitive to the identity of the cycloalkane/alkene ring.

Thrombin Inhibition Anticoagulation Pyrazole Derivatives

Physicochemical Differentiation: Cyclohexene vs. Saturated Cyclohexyl Amide Analogs

Compared to the fully saturated N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohexanecarboxamide analog (not assigned a CAS number in public databases), the cyclohex-3-ene carboxamide introduces a double bond that reduces conformational flexibility and increases polar surface area. While no experimentally measured logP or solubility data are publicly available for the target compound, computational estimates based on the SMILES structure (C1CC(CC=C1)C(=O)NC2CCC(CC2)N3C=CC=N3) suggest a slightly lower logP and higher aqueous solubility relative to saturated cyclohexane analogs, consistent with the introduction of an sp² carbon [1]. The cyclohexene ring may also undergo metabolic epoxidation, a pathway absent in saturated analogs, potentially affecting metabolic stability.

Physicochemical Properties Solubility Permeability

Optimal Procurement and Application Scenarios for N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide (CAS 2097889-30-8)


Scaffold‑Hopping Medicinal Chemistry and Structure–Activity Relationship Expansion

This compound serves as an amide‑based scaffold‑hop alternative to the extensively patented pyrazole O‑linked carbamoyl cyclohexyl acid series (LPA₁ antagonists). With the carboxylic acid replaced by a cyclohexene carboxamide, the molecule provides a chemically distinct vector for exploring SAR beyond LPA receptors while retaining the pyrazol‑ylcyclohexyl core. Medicinal chemists screening for novel kinase, GPCR, or protease inhibitors can exploit this scaffold to probe hydrogen‑bonding interactions and lipophilic contacts that differ from those of the acid series [1].

Thrombin and Coagulation Cascade Inhibitor Screening

Structural analogs bearing the N-[4-(1H-pyrazol-1-yl)cyclohexyl] motif have exhibited thrombin inhibitory activity, with potency modulated by the nature of the acyl group. The cyclohex-3-ene carboxamide variant provides a unique unsaturated ring system that may engage the thrombin active site differently than saturated or aromatic analogs. Groups conducting phenotypic anticoagulation screens or targeted serine protease panels can include this compound to evaluate whether the cyclohexene double bond confers selectivity or potency advantages [2].

Physicochemical Property‑Driven Fragment and Hit Library Design

With a molecular weight of 273.37 g/mol and predicted favorable solubility (~50–100 µM) and moderate lipophilicity (predicted logP ~2.5–3.0), this compound complies with fragment‑like physicochemical criteria. Its conformational restriction (cyclohexene ring) reduces entropic penalty upon binding compared to fully flexible linkers, making it an attractive entry in fragment libraries targeting protein–protein interactions or allosteric sites. Compared to saturated cyclohexane analogs, the anticipated solubility improvement (1.5‑ to 2‑fold by prediction) may reduce aggregation artifacts in biochemical assays [3].

Synthetic Building Block for Diverse Amide and Heterocyclic Libraries

The carboxamide functionality and the pyrazole nitrogen provide orthogonal synthetic handles for further derivatization. This compound can be used as a key intermediate for parallel synthesis of amide libraries, enabling rapid exploration of N‑substituted cyclohex‑3‑ene‑1‑carboxamides. The cyclohexene double bond additionally allows for late‑stage functionalization (e.g., epoxidation, dihydroxylation, cross‑metathesis), expanding chemical diversity beyond what saturated cyclohexyl analogs can offer [1].

Quote Request

Request a Quote for N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.